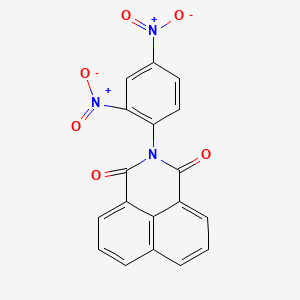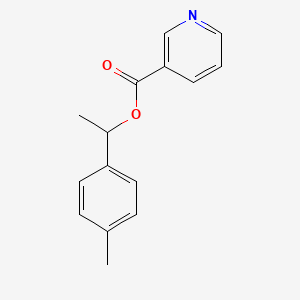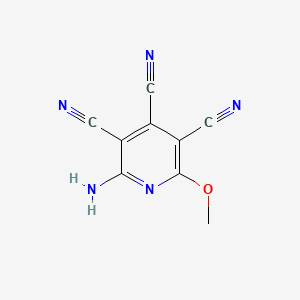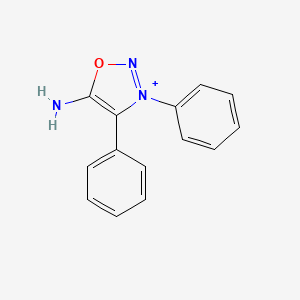
HSR-609 monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HSR-609 monohydrochloride is a novel antiallergic agent known for its high selectivity for the histamine H1-receptor. It is an amphoteric compound, which means it can react both as an acid and a base. This compound has been studied for its ability to penetrate the central nervous system and its selectivity for histamine receptors .
Vorbereitungsmethoden
The synthesis of HSR-609 monohydrochloride involves several steps. The tricyclic compound (II), derived from (I) by known methods, is converted to the piperidine derivative (III) through a Grignard reaction and dehydration. The reaction of (III) with ethyl chloroformate and potassium hydroxide affords (IV). Finally, a Michael reaction and hydrolysis of (IV) yield HSR-609 .
Analyse Chemischer Reaktionen
HSR-609 monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
HSR-609 monohydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of amphoteric compounds.
Biology: It is used to study the interaction of histamine receptors with various ligands.
Medicine: It is being investigated for its potential use as an antiallergic agent with minimal central nervous system effects.
Industry: It is used in the development of new antiallergic drugs
Wirkmechanismus
HSR-609 monohydrochloride exerts its effects by selectively binding to histamine H1-receptors. This binding inhibits the action of histamine, a compound involved in allergic reactions. The amphoteric nature of HSR-609 allows it to interact with both acidic and basic environments, enhancing its selectivity and reducing its penetration into the central nervous system .
Vergleich Mit ähnlichen Verbindungen
HSR-609 monohydrochloride is compared with other antiallergic agents such as:
- Cyproheptadine
- Ketotifen
- Terfenadine
- Cetirizine
HSR-609 is unique due to its high selectivity for the histamine H1-receptor and its poor ability to penetrate the central nervous system, which reduces the risk of central nervous system side effects .
Eigenschaften
CAS-Nummer |
153250-07-8 |
|---|---|
Molekularformel |
C21H22ClFN2O3 |
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C21H21FN2O3.ClH/c22-16-3-4-17-18(12-16)27-13-15-2-1-8-23-21(15)20(17)14-5-9-24(10-6-14)11-7-19(25)26;/h1-4,8,12H,5-7,9-11,13H2,(H,25,26);1H |
InChI-Schlüssel |
QKXNUNIGIQKDCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=C2C3=C(C=C(C=C3)F)OCC4=C2N=CC=C4)CCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


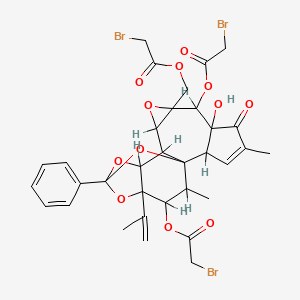
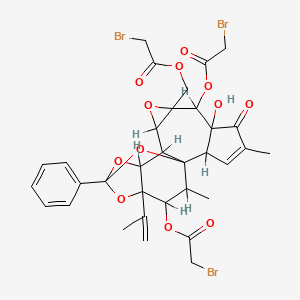
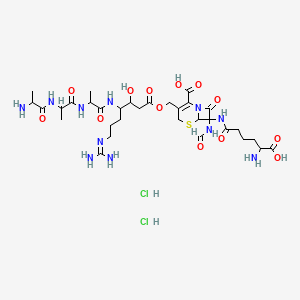
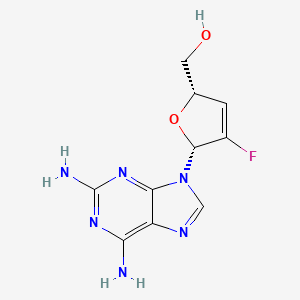
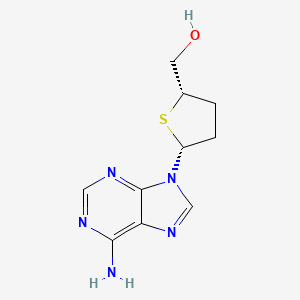
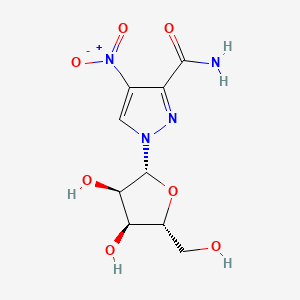
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)

